Tyr-Pro-L-(NMe)Phe-D-Pro-NH2

Mu-Opioid Receptor Guinea Pig Ileum Assay Structure-Activity Relationship

Tyr-Pro-L-(NMe)Phe-D-Pro-NH2, also known as PL017 or [N-MePhe3,D-Pro4]-morphiceptin, is a synthetic tetrapeptide amide and a potent, highly selective agonist for the mu-opioid receptor (MOR). It is a key analog of the naturally derived beta-casomorphin peptide morphiceptin, distinguished by critical structural modifications: an N-methylated L-phenylalanine at position 3 and a D-proline at position These modifications confer enhanced proteolytic stability and receptor selectivity, making it a preferred pharmacological tool over less stable native peptides for dissecting mu-opioid receptor function in vitro and in vivo.

Molecular Formula C29H37N5O5
Molecular Weight 535.6 g/mol
Cat. No. B10853673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Pro-L-(NMe)Phe-D-Pro-NH2
Molecular FormulaC29H37N5O5
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22?,23-,24?,25+/m1/s1
InChIKeyJAKBYSTWCHUQOK-DZIFKCOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Pro-L-(NMe)Phe-D-Pro-NH2: A Highly Selective Mu-Opioid Research Peptide for Receptor-Specific Investigations


Tyr-Pro-L-(NMe)Phe-D-Pro-NH2, also known as PL017 or [N-MePhe3,D-Pro4]-morphiceptin, is a synthetic tetrapeptide amide and a potent, highly selective agonist for the mu-opioid receptor (MOR) [1]. It is a key analog of the naturally derived beta-casomorphin peptide morphiceptin, distinguished by critical structural modifications: an N-methylated L-phenylalanine at position 3 and a D-proline at position 4. These modifications confer enhanced proteolytic stability and receptor selectivity, making it a preferred pharmacological tool over less stable native peptides for dissecting mu-opioid receptor function in vitro and in vivo [2].

Why Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 Cannot Be Replaced by Generic Mu-Opioid Agonists


Bulk substitution with common mu-opioid agonists like DAMGO, morphine, or even the parent peptide morphiceptin for assays involving Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 is scientifically unsound due to profound differences in potency, receptor activation mechanisms, and functional selectivity. While all are mu-agonists, PL017 exhibits a unique G protein coupling profile distinct from DAMGO and morphine, as demonstrated by differential impacts on coupling efficiency upon receptor mutation [1]. Furthermore, its ~26-fold higher potency relative to morphiceptin in functional tissue assays [2] precludes direct molar substitution without significant alterations in pharmacological effect and data interpretation.

Quantitative Differentiation of Tyr-Pro-L-(NMe)Phe-D-Pro-NH2: Potency, Selectivity, and Signaling Profile


Enhanced Mu-Opioid Agonist Potency Versus Parent Peptide Morphiceptin

The N-methylation and D-Pro substitution in Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 (PL017) result in a dramatic 26.6-fold increase in functional potency at the mu-opioid receptor compared to the parent peptide morphiceptin. In the guinea pig ileum (GPI) functional assay, PL017 achieved an IC50 of 20.7 nM, whereas morphiceptin required a much higher concentration, with an IC50 of 552 nM [1]. This modification is conserved across studies, with another report showing a 10.7-fold difference, measuring PL017's IC50 at 59.4 nM versus an implied higher concentration for less potent analogs [2].

Mu-Opioid Receptor Guinea Pig Ileum Assay Structure-Activity Relationship

Distinct G Protein-Coupling Profile Versus DAMGO and Morphine

PL017 demonstrates a mechanism of mu-opioid receptor activation that is fundamentally different from other prototypical agonists. Site-directed mutagenesis of the third intracellular loop's RRITR motif reveals a ligand-selective activation pattern. The I278A mutation decreased DAMGO's G protein-coupling efficiency but paradoxically increased PL017's coupling efficiency. Furthermore, the R280A mutation selectively increased PL017's potency and coupling efficiency without any effect on DAMGO or morphine [1]. This indicates that PL017 stabilizes a distinct active receptor conformation.

Biased Signaling GPCR Functional Selectivity G Protein Coupling

High-Selectivity Mu-Opioid Receptor Binding Profile

Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 demonstrates high affinity for the mu-opioid receptor with significantly lower affinity for the delta-opioid receptor, a key selectivity parameter for experimental specificity. Direct binding studies with the tritiated compound, [3H]-PL17, yielded a dissociation constant (Kd) of 6 nM on rat brain membranes, consistent with a single high-affinity site [1]. Functional selectivity data show an IC50 of 20.7 nM at the mu-receptor versus 1,250 nM at the delta-receptor in tissue bath assays, resulting in a mu/delta selectivity ratio of approximately 60 [2].

Receptor Binding Affinity Selectivity Profile Radioligand Binding

Conformational Restriction via D-Proline and N-Methylation Confers Functional Advantage

The specific bioactivity of PL017 is directly linked to its unique conformational preferences, which are absent in its non-methylated or L-Pro4 isomers. A comprehensive topochemical model based on 1H-NMR and computational simulations of 10 stereoisomeric morphiceptin analogs revealed that the bioactive conformation requires a cis amide bond between residues 1 and 2 and specific side-chain orientations (chi 1 = 180° for Tyr and Phe). The D-Pro4 and N-MePhe3 modifications in PL017 actively stabilize this required conformation, explaining why PL017 is highly active while its diastereomers (e.g., those with D-Phe3 or L-Pro4) are inactive or far less potent [1].

Conformational Analysis Peptidomimetic NMR Spectroscopy

Key Application Scenarios for Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 Based on Proven Differentiators


Dissecting Mu-Opioid Receptor Biased Signaling Pathways

PL017 is a premier tool for investigating G protein-biased signaling at the mu-opioid receptor. Its distinct coupling profile, as shown by differential effects in RRITR motif mutation studies compared to DAMGO and morphine [1], allows researchers to selectively study G protein activation pathways uncoupled from arrestin-mediated signaling, which are often associated with adverse effects. The enhanced potency compared to morphiceptin ensures robust signal generation at low concentrations.

Structure-Activity Relationship (SAR) Studies on Peptidomimetic Opioids

As a key analog in a series of stereoisomers with well-characterized conformational and bioactivity data [2], PL017 serves as an essential active reference compound. Its defined topochemical requirements (cis amide bond, specific side-chain torsions) make it indispensable for benchmarking new morphiceptin or casomorphin analogs. Comparing novel compounds directly against PL017's quantified potency (IC50 20.7 nM) and selectivity ratio provides a robust validation standard.

In-Vivo Behavioral Pharmacology Requiring Long-Lasting Mu Activation

For researchers needing sustained mu-opioid receptor agonism in rodent models, PL017 offers a practical advantage. Its structural modifications confer enhanced proteolytic stability relative to endogenous peptides, translating to long-lasting, reversible analgesia upon central administration. The well-documented mu-specificity ensures that the observed in-vivo effects, such as the induction of convulsions and wet-dog shakes at high doses [3], can be definitively attributed to mu-receptor activation without confounding delta or kappa activity.

Radioligand Binding Assays Requiring a Specific Mu-Opioid Probe

The availability of [3H]-PL17 as a custom tritiated ligand makes the unlabeled peptide an essential precursor and reference standard. Its well-characterized high-affinity binding (Kd = 6 nM) to a single homogeneous population of mu-receptors in rat brain membranes [4] permits direct, unambiguous quantification of mu-opioid receptor density without the need for subtype-selective blockers, a critical advantage in CNS tissue distribution studies.

Quote Request

Request a Quote for Tyr-Pro-L-(NMe)Phe-D-Pro-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.